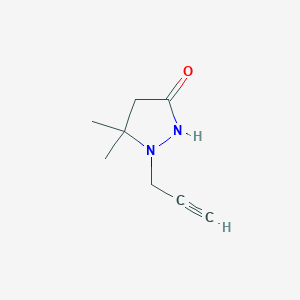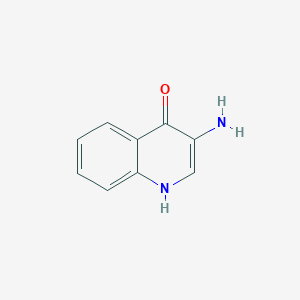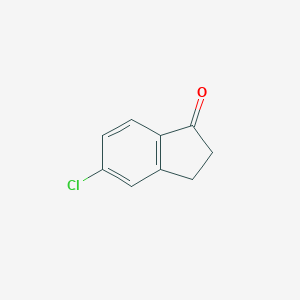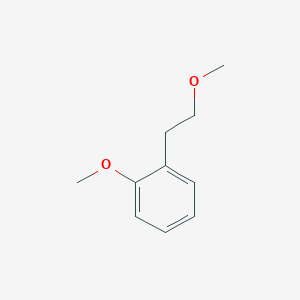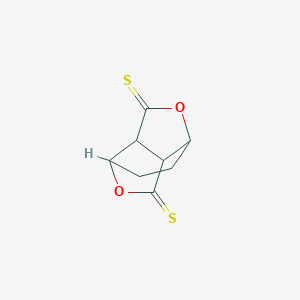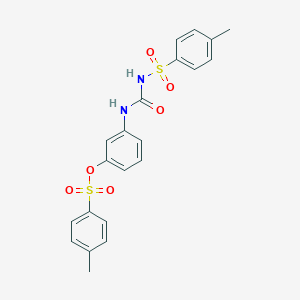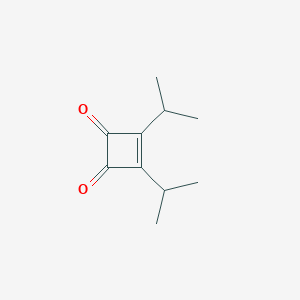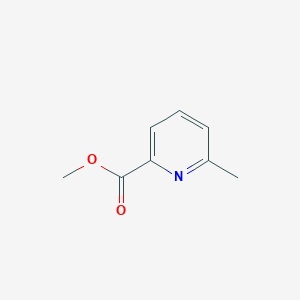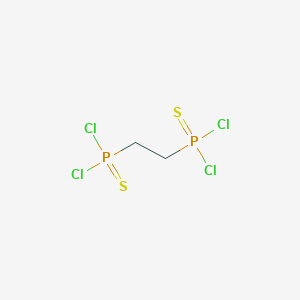
1,2-Bis(dichlorothiophosphonyl)ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(dichlorothiophosphonyl)ethane, commonly known as BDCP, is a chemical compound that has been extensively studied for its scientific research applications. It is a member of the organophosphorus family of compounds and has been used in various fields, including agriculture, medicine, and military.
Mechanism Of Action
BDCP binds irreversibly to the active site of acetylcholinesterase, preventing the enzyme from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the synapse, resulting in prolonged stimulation of the cholinergic receptors.
Biochemical And Physiological Effects
BDCP has been shown to have various biochemical and physiological effects. It can cause muscle spasms, respiratory distress, and seizures. It can also affect the cardiovascular system, causing bradycardia, hypotension, and arrhythmias. BDCP exposure has also been linked to neurodegenerative diseases such as Parkinson's and Alzheimer's.
Advantages And Limitations For Lab Experiments
BDCP has been used extensively in laboratory experiments to study the effects of acetylcholinesterase inhibition. Its irreversible binding to the enzyme makes it useful in studying the long-term effects of acetylcholine accumulation. However, its toxicity and potential health hazards limit its use in experiments involving living organisms.
Future Directions
There are several future directions for BDCP research. One potential area of study is the development of antidotes to BDCP poisoning. Another area of research is the development of more selective acetylcholinesterase inhibitors that do not have the same toxicity as BDCP. Additionally, BDCP could be used as a tool to study the role of acetylcholine in various physiological and biochemical processes.
Conclusion:
In conclusion, 1,2-Bis(dichlorothiophosphonyl)ethane is a chemical compound with significant scientific research applications. Its ability to inhibit acetylcholinesterase has led to its use in various fields, including medicine, agriculture, and military. However, its toxicity and potential health hazards must be taken into consideration when using it in laboratory experiments. There are several future directions for BDCP research, including the development of antidotes and more selective acetylcholinesterase inhibitors.
Synthesis Methods
BDCP can be synthesized through a reaction between ethylene oxide and phosphorus pentachloride. The resulting product is then treated with sulfur to form BDCP.
Scientific Research Applications
BDCP has been used in scientific research for its ability to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition results in an increase in acetylcholine levels, which can lead to various physiological and biochemical effects.
properties
CAS RN |
1661-12-7 |
|---|---|
Product Name |
1,2-Bis(dichlorothiophosphonyl)ethane |
Molecular Formula |
C2H4Cl4P2S2 |
Molecular Weight |
295.9 g/mol |
IUPAC Name |
dichloro-(2-dichlorophosphinothioylethyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C2H4Cl4P2S2/c3-7(4,9)1-2-8(5,6)10/h1-2H2 |
InChI Key |
WBTGKAWAYFLPRO-UHFFFAOYSA-N |
SMILES |
C(CP(=S)(Cl)Cl)P(=S)(Cl)Cl |
Canonical SMILES |
C(CP(=S)(Cl)Cl)P(=S)(Cl)Cl |
synonyms |
1,2-BIS(DICHLOROTHIOPHOSPHONYL)ETHANE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




